4-Fluoro-2-(trifluoromethyl)pyridine
Overview
Description
4-Fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative . It is used as a reactant in the preparation of aminopyridines through amination reactions. It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Chemical Reactions Analysis
4-Fluoro-2-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-(trifluoromethyl)pyridine include a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .Scientific Research Applications
Synthesis of Poly-Substituted Pyridines : Chen et al. (2010) developed a new strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines. This method involves C-F bond breaking of the fluoroalkyl group and is notable for its high yields and metal-free conditions, making it a significant contribution to pyridine synthesis (Chen et al., 2010).
Structural Properties of Fluorinated Pyridone Derivatives : Hunt, Fischer, and Schwerdtfeger (1997) studied fluorinated compounds of 4-pyridone, revealing insights into their structural properties, such as nonplanarity and aromaticity, which are influenced by fluorination. This research provides a deeper understanding of the chemical behavior of these compounds (Hunt et al., 1997).
Enantioselective Synthesis of Fluorinated Compounds : Woerly, Banik, and Jacobsen (2016) reported an enantioselective synthesis of 4-fluoroisochromanones using chiral aryl iodide catalysis. This method provides access to lactones with fluorine-bearing stereogenic centers, demonstrating the potential of fluorine in asymmetric synthesis (Woerly et al., 2016).
Electrochemical Synthesis of 4-Fluoropyridine : Fang et al. (2004) described a selective electrochemical method for synthesizing 4-fluoropyridine. This approach offers a mild and efficient alternative to traditional chemical fluorination methods, expanding the toolkit for synthesizing fluorinated heterocyclic systems (Fang et al., 2004).
Synthesis of Fluorinated Naphthyridin Derivatives : Suzuki et al. (2007) developed a method for synthesizing fluorine-containing pyridine derivatives through intermolecular and intramolecular cyclization reactions. This process yields complex fluorinated structures, highlighting the versatility of fluorine in organic synthesis (Suzuki et al., 2007).
Mild Fluorination of Pyridines and Diazines : Fier and Hartwig (2013) introduced a mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines. This method uses silver difluoride and is notable for its ambient temperature operation and selectivity, making it beneficial for medicinal research (Fier & Hartwig, 2013).
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Fluoro-2-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVVWHSYFPKMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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